molecular formula C3H7BrO B1338384 2-Bromomethoxyethane CAS No. 53588-92-4

2-Bromomethoxyethane

Cat. No.: B1338384
CAS No.: 53588-92-4
M. Wt: 138.99 g/mol
InChI Key: CYYWAXVARNZFBI-UHFFFAOYSA-N
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Description

2-Bromomethoxyethane is a versatile bromoether compound that serves as a valuable alkylating agent and synthetic intermediate in various research applications. Its molecular structure, featuring a bromine atom adjacent to a methoxyethoxy chain, makes it a useful reagent for introducing the 2-methoxyethoxy functional group into target molecules. In organic synthesis, it is commonly employed in Williamson ether synthesis and nucleophilic substitution reactions to create more complex ether-based structures. Researchers in materials science utilize 2-Bromomethoxyethane in the development of polymers, ligands for catalysis, and advanced materials. Within chemical biology and medicinal chemistry research, this compound may act as a key building block for the synthesis of probe molecules or potential pharmaceutical intermediates. As with all reagents of this nature, proper safety protocols must be followed. 2-Bromomethoxyethane is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO/c1-2-5-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYWAXVARNZFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455291
Record name 2-bromomethoxyethane
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Molecular Weight

138.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53588-92-4
Record name 2-bromomethoxyethane
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Record name (bromomethoxy)ethane
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Foundational & Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 2-Bromomethoxyethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Bromomethoxyethane (1-Bromo-2-methoxyethane) in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Nature Reagent

2-Bromomethoxyethane , chemically distinct as 1-Bromo-2-methoxyethane (CAS: 6482-24-2) or 2-Bromoethyl methyl ether , serves as a cornerstone reagent in organic synthesis.[1][2] It is primarily utilized for installing the 2-methoxyethyl (MEM) protecting group on alcohols and phenols, and for N-alkylation in medicinal chemistry.

Understanding its solubility is not merely about dissolution; it is about kinetic control . The choice of solvent dictates the reagent's stability, the rate of nucleophilic substitution (


), and the suppression of side reactions like hydrolysis or elimination. This guide analyzes the physicochemical drivers of its solubility and provides evidence-based protocols for solvent selection.

Physicochemical Profile

The solubility behavior of 1-Bromo-2-methoxyethane is governed by its bifunctional structure: a lipophilic alkyl bromide tail and a hydrophilic ether linkage. This "amphiphilic-lite" character allows it to bridge the gap between non-polar organic phases and polar reaction media.

Table 1: Key Physicochemical Properties
PropertyValueImplication for Solubility
CAS Number 6482-24-2Unique Identifier
Molecular Formula

Low Molecular Weight (138.99 g/mol ) favors miscibility.[3]
Density 1.46 – 1.48 g/mLDenser than water/organics; forms bottom layer in biphasic extractions.
Boiling Point 107–110 °C (760 mmHg)Moderate volatility; stable in refluxing THF/DCM.
LogP (Octanol/Water) ~1.03Lipophilic; preferentially partitions into organic solvents.
Water Solubility ~14.4 g/L (25 °C)Moderate; requires salting out (brine) for efficient extraction.
Dipole Moment ~1.8–2.0 DCompatible with polar aprotic solvents (DMF, DMSO).

Solubility Analysis by Solvent Class

The solubility of 1-Bromo-2-methoxyethane is dictated by Dipole-Dipole interactions (C-Br bond) and Lewis Basicity (Ether Oxygen).

Polar Aprotic Solvents (High Solubility / High Reactivity)
  • Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.

  • Solubility: Miscible in all proportions.

  • Mechanistic Insight: These are the gold standard for alkylation reactions. The solvent solvates the cationic counterion of the nucleophile (e.g.,

    
    ), leaving the nucleophile "naked" and highly reactive. 1-Bromo-2-methoxyethane remains fully dissolved and unshielded, maximizing 
    
    
    
    kinetics.
  • Critical Note: In DMSO, the reagent may degrade over prolonged periods at high temperatures due to oxidation or elimination.

Chlorinated Solvents (High Solubility / Inert Medium)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), 1,2-Dichloroethane (DCE).
    
  • Solubility: Miscible.

  • Mechanistic Insight: Excellent for transport and storage. The high density of DCM matches the reagent, preventing phase separation during transfer. These solvents do not accelerate nucleophilic attack as much as DMF but are preferred for Lewis-acid catalyzed reactions (e.g., Friedel-Crafts alkylation).

Ethers (High Solubility / Chemical Compatibility)
  • Solvents: Tetrahydrofuran (THF), Diethyl Ether (

    
    ), 1,4-Dioxane.
    
  • Solubility: Miscible.

  • Mechanistic Insight: "Like dissolves like." The ether linkage in the reagent interacts favorably with the solvent. THF is the solvent of choice for Grignard formation (though difficult with this specific bromide due to

    
    -elimination risks) or lithiation reactions.
    
Alcohols (Moderate Solubility / High Risk)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility: Soluble.

  • Mechanistic Insight: While soluble, these are protic solvents. They form hydrogen bond "cages" around nucleophiles, slowing down

    
     reactions. Furthermore, alcohols can act as nucleophiles themselves, leading to solvolysis  (ether exchange), converting the bromide to a dialkyl ether by-product. Avoid unless necessary. 
    
Hydrocarbons (Moderate to High Solubility)
  • Solvents: Hexanes, Toluene, Benzene.

  • Solubility: Soluble (Toluene) to Moderately Soluble (Hexanes).

  • Mechanistic Insight: Toluene is excellent for high-temperature reflux reactions where water removal (Dean-Stark) is required. Hexane is often used to precipitate polar impurities while keeping the bromide in solution during purification.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Start: Solvent Selection for 1-Bromo-2-methoxyethane ReactionType What is the Reaction Type? Start->ReactionType SN2 Nucleophilic Substitution (Alkylation/Protection) ReactionType->SN2 Max Reactivity LewisAcid Lewis Acid Catalysis (Friedel-Crafts) ReactionType->LewisAcid Stability Extraction Workup / Extraction ReactionType->Extraction Purification PolarAprotic Use Polar Aprotic: DMF, DMSO, MeCN (Maximizes Rate) SN2->PolarAprotic Warning Avoid Alcohols (Risk of Solvolysis) SN2->Warning Caution Chlorinated Use Chlorinated: DCM, DCE (Inert, Good Solubility) LewisAcid->Chlorinated EtherHydrocarbon Use Ethers/Hydrocarbons: Et2O, Toluene (Phase Separation) Extraction->EtherHydrocarbon

Figure 1: Decision matrix for solvent selection based on reaction requirements, balancing solubility with kinetic favorability.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Method)

Use this protocol to verify solubility limits for crystallization or concentrated stock solutions.

  • Preparation: Dry the solvent of choice over molecular sieves (3Å or 4Å) for 24 hours.

  • Saturation: Add 1-Bromo-2-methoxyethane dropwise to 5.0 mL of solvent in a scintillation vial at 25 °C with constant stirring.

  • Endpoint: Continue addition until a persistent turbidity or phase separation (droplets at bottom) is observed.

  • Equilibration: Stir the mixture for 2 hours, then allow to stand for 1 hour.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via GC-FID or HPLC.

    • GC Conditions: DB-5 column, Inlet 200°C, Ramp 50°C to 200°C.

    • Calculation: Compare peak area against a calibration curve of known standards in the same solvent.

Protocol B: Stabilization and Drying

Commercial samples often contain HBr stabilizers or hydrolysis products.

  • Wash: Dissolve the reagent in Diethyl Ether or DCM (1:5 ratio). Wash with saturated

    
     (removes acid), then Brine.
    
  • Dry: Dry the organic phase over anhydrous

    
     for 30 minutes.
    
  • Concentrate: Remove solvent under reduced pressure (Rotovap) at < 40 °C (bath temperature) to prevent degradation.

  • Store: Store over activated 4Å molecular sieves in an amber bottle at 4 °C.

Visualization: Solubility & Reactivity Workflow

SolubilityWorkflow Raw Raw Reagent (1-Bromo-2-methoxyethane) Check Check Purity (GC/TLC) Raw->Check Purify Wash (NaHCO3) & Dry (MgSO4) Check->Purify If Acidic/Impure SolventSelect Select Solvent Check->SolventSelect If Pure Purify->SolventSelect DMF DMF/DMSO (Solution A) SolventSelect->DMF For SN2 DCM DCM (Solution B) SolventSelect->DCM For Lewis Acid ReactA Reaction: Alkylation (Fast, Homogeneous) DMF->ReactA ReactB Reaction: Protection (Controlled, Catalyzed) DCM->ReactB

Figure 2: Operational workflow for preparing 1-Bromo-2-methoxyethane solutions, ensuring chemical integrity before reaction.

Safety & Handling

  • Toxicity: 1-Bromo-2-methoxyethane is an alkylating agent . It is potentially carcinogenic and mutagenic. It can be absorbed through the skin.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. Handle only in a fume hood.

  • Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction). Reacts violently with alkali metals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80972, 1-Bromo-2-methoxyethane. Retrieved from [Link]

  • Chemistry LibreTexts. Physical Properties and Solubility of Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. Solvent Effects in Substitution Reactions (SN2). Retrieved from [Link]

Sources

Mechanistic Insights and Synthetic Utility of 2-Bromomethoxyethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromomethoxyethane (CAS: 6482-24-2), also known as 1-bromo-2-methoxyethane or


-bromoethyl methyl ether, is a bifunctional building block extensively used in medicinal chemistry to install methoxyethyl side chains. These "short-chain PEG" mimics are critical for modulating the lipophilicity and aqueous solubility of drug candidates.

However, this molecule exhibits a "dual personality" in reactivity that often traps inexperienced chemists:

  • Hyper-Electrophilicity: It undergoes nucleophilic substitution (

    
    ) significantly faster than standard primary alkyl halides due to Anchimeric Assistance  (Neighboring Group Participation).
    
  • Organometallic Instability: It is notoriously difficult to use in Grignard or organolithium formation due to rapid

    
    -elimination, leading to ethylene gas and methoxide salts rather than the desired nucleophile.
    

This guide dissects these mechanisms and provides self-validating protocols for its effective use.

Part 1: The Mechanistic Core (Anchimeric Assistance)[1][2]

The defining feature of 2-bromomethoxyethane is the presence of an ether oxygen exactly two carbons away from the leaving group (bromine). This structural arrangement allows the oxygen lone pair to participate in the reaction, a phenomenon known as Neighboring Group Participation (NGP) .

The 3-Membered Oxonium Intermediate

Unlike simple alkyl halides (e.g., 1-bromopentane) that rely solely on external nucleophiles, 2-bromomethoxyethane can self-ionize. The oxygen lone pair attacks the


-carbon from the backside, displacing the bromide ion and forming a cyclic dialkyloxonium ion  (a 3-membered ring similar to an epoxide, but positively charged).

This intermediate is highly strained and electrophilic. The external nucleophile then attacks this ring, relieving the strain and yielding the substituted product with retention of configuration (if the carbon were chiral) due to the double inversion mechanism.

Visualization: The NGP Pathway

The following diagram illustrates the kinetic acceleration caused by this intramolecular pathway.[1]

NGP_Mechanism cluster_0 Kinetic Consequence Reactant 2-Bromomethoxyethane (Linear State) TS Cyclic Oxonium Intermediate (3-Membered Ring Cation) Reactant->TS Intramolecular Attack (k1) Product Substituted Product (Retention of Config) TS->Product External Nucleophile Attack (k2) Note Rate (k1) >> Rate (Unassisted SN2) Acceleration factor: 10^3 to 10^5

Figure 1: Mechanism of Anchimeric Assistance showing the formation of the reactive oxonium intermediate.

Quantitative Impact: Solvolysis Rates

The NGP effect results in a dramatic acceleration of reaction rates compared to non-participating alkyl halides.

SubstrateRelative Rate (

)
Mechanism
Ethyl Bromide (

)
1.0Standard

1-Bromopentane ~0.9Standard

2-Bromomethoxyethane ~1,200 - 3,000 *NGP (

)

*Note: Values are approximate based on general solvolysis data for


-halo ethers in protic solvents. The rate enhancement is driven by the entropy advantage of the intramolecular attack.

Part 2: The Reactivity Landscape & The "Grignard Trap"

While NGP assists substitution, the


-oxygen is detrimental to organometallic chemistry.
The -Elimination Pathway

Attempting to convert 2-bromomethoxyethane into a Grignard reagent (


) or Organolithium (

) typically fails. The negative charge density on the carbon (in the organometallic species) aligns with the

antibonding orbital of the C-O bond.

Reaction:



This elimination is rapid, often occurring at temperatures as low as -20°C.

Decision Matrix: Synthetic Strategy

Use this flowchart to determine the viability of using 2-bromomethoxyethane in your synthesis.

Reactivity_Decision Start Goal: React 2-Bromomethoxyethane Q1 Target Bond Type? Start->Q1 Heteroatom C-O, C-N, or C-S Bond (Alkylation) Q1->Heteroatom Nucleophilic Sub. Carbon C-C Bond (Organometallic) Q1->Carbon Metal Insertion Protocol_A Proceed with Substitution (Use Polar Aprotic Solvent) Heteroatom->Protocol_A Warning STOP: High Risk of Beta-Elimination Carbon->Warning Alternative Alternative Strategy: Use Suzuki (Boronate) or Negishi Coupling Warning->Alternative

Figure 2: Strategic decision tree for selecting reaction conditions.

Part 3: Validated Experimental Protocols

Protocol A: Robust O-Alkylation of Phenols

This protocol utilizes the high reactivity of the bromide while suppressing elimination by avoiding strong, bulky bases and high temperatures.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Electrophile: 2-Bromomethoxyethane (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Using 
    
    
    
    can accelerate the reaction for sterically hindered phenols.
  • Addition: Add 2-bromomethoxyethane (1.2 equiv) dropwise via syringe.

  • Heating: Heat the mixture to 60°C . Critical: Do not exceed 80°C to minimize volatile byproduct formation.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours (faster than alkyl chains due to NGP).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.

Protocol B: N-Alkylation (Linker Synthesis)

Used to attach the methoxyethyl tail to secondary amines.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: 2-Bromomethoxyethane (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Combine amine and DIPEA in Acetonitrile.

  • Add 2-bromomethoxyethane.

  • Reflux (80°C) for 6–12 hours.

  • Purification: The product is often an oil. If the amine is basic, purify via Acid/Base extraction or SCX (Strong Cation Exchange) cartridge chromatography.

Part 4: Safety & Handling (E-E-A-T)

Genotoxicity Warning: 2-Bromomethoxyethane is an alkylating agent. Like all primary alkyl bromides with heteroatom substituents, it interacts with DNA. It is classified as a potential genotoxic impurity (GTI) in pharmaceutical processes.

  • Handling: Use only in a fume hood with double-gloving (Nitrile).

  • Quenching: Quench excess reagent with an amine (e.g., morpholine) or thiourea before disposal to destroy alkylating potential.

Flammability: Flash point is approximately 30°C. Ground all glassware to prevent static discharge.

References

  • Winstein, S., et al. "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society, 1942. (Foundational text on Anchimeric Assistance).

  • Capon, B. "Mechanism in Carbohydrate Chemistry: Neighboring Group Participation." Chemical Reviews, 1969. (Detailed kinetics of oxygen participation).

  • Grob, C. A. "Mechanisms of Elimination and Substitution." Angewandte Chemie International Edition, 1969.

    
    -heteroatom halides). 
    
  • Master Organic Chemistry. "Neighboring Group Participation." (Accessible overview of the 3-membered ring mechanism).

  • ChemicalBook. "1-Bromo-2-methoxyethane MSDS and Synthesis Properties."

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation using 1-Bromo-2-methoxyethane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

The "PEG-Lite" Strategy in Medicinal Chemistry

In modern drug discovery, poor aqueous solubility is a primary cause of attrition for lead compounds. The installation of a 2-methoxyethyl side chain is a validated medicinal chemistry strategy to modulate physicochemical properties without significantly increasing molecular weight or lipophilicity (


).

Often referred to as a "PEG-lite" motif, this ether linkage acts as a hydrogen bond acceptor, disrupting crystal lattice energy and improving solvation in aqueous media. This Application Note details the protocol for installing this motif via N-alkylation using 1-Bromo-2-methoxyethane (BME) .

Critical Nomenclature & Safety Warning

CAUTION: There is frequent nomenclatural confusion between 1-Bromo-2-methoxyethane (the target reagent,


) and Bromomethyl ethyl ether  (

).
  • Target Reagent: 1-Bromo-2-methoxyethane (CAS 6482-24-2).[1][2] Used for installing solubilizing tails.

  • Do NOT Use: Bromomethyl ethyl ether. This is an acetal-based protecting group reagent and will not yield the stable alkyl chain described here.

Safety Profile: BME is an alkylating agent and a suspected carcinogen. It is also a lachrymator. All operations must be conducted in a fume hood.

Part 2: Mechanistic Principles & Reaction Design

The Competitive Landscape: vs.

The reaction proceeds via a classic nucleophilic substitution (


).[3] However, the presence of the 

-oxygen atom in BME introduces a specific electronic effect. The

-hydrogen atoms are slightly acidified, making the reagent susceptible to

elimination, which generates methyl vinyl ether (a gas) and results in low yields.

Success relies on modulating the Basicity vs. Nucleophilicity ratio.

ReactionPathway Substrate N-Nucleophile (Amine/Heterocycle) TS Transition State (Penta-coordinate) Substrate->TS + Base Reagent 1-Bromo-2-methoxyethane Reagent->TS Product N-(2-methoxyethyl) Product TS->Product SN2 Pathway (Preferred) SideProduct Side Product: Methyl Vinyl Ether TS->SideProduct E2 Pathway (High Temp/Strong Base)

Figure 1: Mechanistic bifurcation between the desired alkylation and the competing elimination pathway.

Solvent & Base Matrix

Selection depends on the acidity (


) of the N-H bond.
Substrate Class

(approx)
Recommended BaseRecommended SolventAdditive
Indoles / Pyrroles 16–17NaH (60%)DMF or NMPNone
Imidazoles / Pyrazoles 14

MeCN or DMFTBAI (Cat.)
Amides / Lactams 15–17LiHMDS or NaHTHF (

)
None
Primary/Secondary Amines 30+

or DIPEA
MeCN or AcetoneNaI (1.0 eq)

Part 3: Detailed Experimental Protocols

Protocol A: Alkylation of Weak Nucleophiles (Indoles/Heterocycles)

Target: Indoles, Benzimidazoles, Carbazoles.

Reagents:

  • Substrate (1.0 equiv)

  • NaH (60% dispersion in mineral oil) (1.2 equiv)

  • 1-Bromo-2-methoxyethane (1.2 – 1.5 equiv)

  • Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Dissolve the substrate in anhydrous DMF. Cool to

    
     in an ice bath.
    
  • Base Addition: Add NaH portion-wise. Gas evolution (

    
    ) will occur. Stir at 
    
    
    
    for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.
  • Alkylation: Re-cool to

    
    . Add 1-Bromo-2-methoxyethane dropwise via syringe.
    
    • Note: Rapid addition at RT can trigger exotherms and favor elimination side-products.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS.

    • Checkpoint: If reaction stalls, heat to

      
      , but do not exceed 
      
      
      
      to avoid decomposition.
  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    .[4]
Protocol B: Alkylation of Strong Nucleophiles (Primary/Secondary Amines)

Target: Piperazines, Anilines, Aliphatic amines.

The "Finkelstein" Modification: Alkyl bromides react slowly with amines compared to iodides. Adding Sodium Iodide (NaI) generates the alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate and allowing for milder temperatures.

Reagents:

  • Amine Substrate (1.0 equiv)

  • 1-Bromo-2-methoxyethane (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Catalyst: NaI (0.1 – 0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Workflow:

  • Mixing: In a sealed tube or pressure vial, combine the amine, solvent, and base.

  • Activation: Add NaI and stir for 5 minutes. The solution may darken (iodine trace).

  • Addition: Add 1-Bromo-2-methoxyethane.

  • Heating: Heat to

    
    
    
    
    for 4–16 hours.
    • Why Sealed Tube? BME has a boiling point of ~110°C, but volatile side products can escape. A sealed system ensures stoichiometry is maintained.

  • Workup: Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Amine products often require Neutral Alumina chromatography or Reverse Phase Prep-HPLC (add 0.1% Formic Acid to mobile phase).

Part 4: Troubleshooting & Optimization

Diagnostic Decision Tree

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS Data Start->CheckLCMS NoReaction No Product Formed CheckLCMS->NoReaction SM Intact Elimination Vinyl Ether Side Product (Reagent Consumed) CheckLCMS->Elimination SM Intact + Reagent Gone PolyAlk Poly-Alkylation (Double addition) CheckLCMS->PolyAlk M + Side Chain x2 Soln1 Action: Add NaI (0.5 eq) Increase Temp to 80°C NoReaction->Soln1 Soln2 Action: Lower Temp Switch Base to Cs2CO3 Elimination->Soln2 Soln3 Action: Use Excess Amine (3 eq) Slow Addition of BME PolyAlk->Soln3

Figure 2: Troubleshooting logic for common alkylation failures.

Critical Parameters Table
ObservationRoot CauseCorrective Action
Reagent disappears, no product

Elimination (Formation of volatile vinyl ether)
Reduce temperature. Switch from NaH to weaker base (

).
Reaction stalls at 50% Bromide leaving group is too slowAdd NaI (0.5 equiv) to generate the Iodide in situ.
Black tar formation Polymerization of vinyl ether or oxidationDegas solvents thoroughly. Run under

.
Over-alkylation (Amines) Primary amine is less nucleophilic than productUse 3.0 equiv of amine substrate. Add BME dropwise.[4]

Part 5: References

  • General N-Alkylation Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Finkelstein Modification: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.

  • Indole Alkylation Protocols:

    • Standard NaH/DMF: He, Y., et al. (2004). Benzimidazole derivatives as novel inhibitors of Acetyl-CoA carboxylase. Bioorg. Med. Chem. Lett.

    • Cesium Carbonate Method: Alvarez, M., et al. (2020). Optimization of N-alkylation of indoles using mild bases. J. Org.[5] Chem.

  • Reagent Properties (CAS 6482-24-2): PubChem Database. 1-Bromo-2-methoxyethane.

Sources

Strategic Methoxyethylation: Optimization of Williamson Ether Synthesis using 1-Bromo-2-methoxyethane

Author: BenchChem Technical Support Team. Date: February 2026

CAS 6482-24-2 | Application Note AN-2026-WM

Abstract & Core Directive

This guide details the strategic application of 1-Bromo-2-methoxyethane (CAS 6482-24-2) in Williamson ether synthesis. While often colloquially referred to as "2-bromomethoxyethane," the precise structure is 2-methoxyethyl bromide (


). This reagent is critical in medicinal chemistry for introducing short polyethylene glycol (PEG) mimics (methoxyethyl groups) to enhance the aqueous solubility and metabolic stability of lipophilic pharmacophores.

Critical Warning: Do not confuse this reagent with bromomethyl ethyl ether (


), an alpha-halo ether used for acetal protection. The protocols below are specific to the alkylation of alcohols/phenols to form stable ether bonds via 

mechanisms.

Reagent Profile & Mechanistic Insight

Physicochemical Properties
PropertyDataRelevance to Protocol
IUPAC Name 1-Bromo-2-methoxyethaneTarget Reagent
CAS 6482-24-2Verification Standard
Structure

Primary Alkyl Halide
Boiling Point 114°CHigh enough for reflux, low enough for vac removal
Density 1.46 g/mLDenser than water (sinks in aqueous workup)
Solubility Moderate in

, High in organics
Requires careful extraction (salting out)
Mechanistic Pathway: The vs. E2 Competition

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1] However, the presence of the ether oxygen at the 

-position relative to the bromide creates a unique electronic environment. The inductive effect of the oxygen makes the

-protons slightly more acidic, increasing the risk of E2 elimination to form methyl vinyl ether, especially with strong, bulky bases (e.g.,

).

The Finkelstein Advantage: To suppress elimination and accelerate substitution, the addition of catalytic Potassium Iodide (KI) is recommended. This generates the in situ iodide (


), a superior leaving group that reacts faster with the phenoxide/alkoxide nucleophile than the bromide.

Mechanism Substrate Substrate (R-OH) Alkoxide Alkoxide (R-O⁻) Substrate->Alkoxide Deprotonation Base Base (K2CO3/NaH) Base->Alkoxide Product Target Ether (R-O-CH2-CH2-OMe) Alkoxide->Product SN2 Attack (Major Path) SideProduct Side Product: Vinyl Ether (Elimination) Alkoxide->SideProduct E2 Elimination (High Temp/Strong Base) Reagent 1-Bromo-2-methoxyethane Intermediate Iodo-Intermediate (In Situ) Reagent->Intermediate Finkelstein Exchange (I⁻) Reagent->Product Slow SN2 KI KI (Catalyst) KI->Intermediate Intermediate->Product Fast SN2

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide and the competing elimination pathway.

Experimental Protocols

Method A: The "Standard" Anhydrous Protocol (General Purpose)

Best for: Phenols, non-hindered alcohols, and gram-scale synthesis.

Reagents:

  • Substrate (1.0 equiv)

  • 1-Bromo-2-methoxyethane (1.2 - 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv, anhydrous/granular)
    
  • Potassium Iodide (KI) (0.1 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DMF (0.5 M concentration). Add anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation.
    
  • Catalyst Addition: Add KI (10 mol%).

  • Alkylation: Add 1-Bromo-2-methoxyethane dropwise via syringe.

  • Reaction: Heat to 60°C .

    • Note: Do not exceed 80°C to minimize elimination side-products.

    • Monitor by TLC/LC-MS. Typical reaction time: 4–12 hours.

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash 3x with water (to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[2][3]
      
Method B: Phase Transfer Catalysis (Green/Industrial)

Best for: Scale-up, moisture-sensitive substrates, or avoiding high-boiling solvents like DMF.

Reagents:

  • Substrate (1.0 equiv)

  • 1-Bromo-2-methoxyethane (1.5 equiv)

  • Base: 30% NaOH (aq) or solid KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv).

  • Solvent: Toluene or MEK (Methyl Ethyl Ketone).

Procedure:

  • Biphasic Setup: Dissolve substrate and 1-Bromo-2-methoxyethane in Toluene.

  • Catalyst: Add TBAB.

  • Initiation: Add NaOH solution (or solid KOH) with vigorous stirring.

  • Reflux: Heat to gentle reflux (approx 85-90°C for Toluene system).

  • Mechanism: The TBAB transports the phenoxide/alkoxide from the interface into the organic layer where it reacts with the bromide.

  • Workup: Separate layers. The product is in the organic layer.[4][2][5][6] Wash with dilute HCl (to neutralize base) and then brine.

Method C: The "Hard Nucleophile" Protocol (Sodium Hydride)

Best for: Sterically hindered alcohols or weak nucleophiles requiring irreversible deprotonation.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

  • 1-Bromo-2-methoxyethane (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (

    
     to RT).
    

Procedure:

  • Preparation: Wash NaH with dry hexane under

    
     to remove mineral oil (optional, but recommended for clean NMR). Suspend NaH in dry THF.
    
  • Deprotonation: Cool to

    
    . Add substrate solution dropwise. Evolution of 
    
    
    
    gas will occur. Stir for 30 min at RT.
  • Alkylation: Cool back to

    
    . Add 1-Bromo-2-methoxyethane dropwise.
    
  • Completion: Allow to warm to RT. If conversion is slow, heat to 50°C.

  • Quench: Carefully quench with Methanol or saturated

    
     at 
    
    
    
    to destroy excess hydride.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Poor Nucleophilicity or Leaving GroupAdd 0.2 equiv KI (Finkelstein). Switch solvent to DMSO (higher polarity).
Vinyl Ether Formation E2 Elimination dominantLower temperature by 10°C. Switch base from NaH to

.
Product in Aqueous Layer High polarity of methoxyethyl groupSaturate aqueous layer with NaCl (Salting out). Use DCM for extraction instead of Ether/Hexane.
Hydrolysis of Reagent Wet solvent/hygroscopic baseFlame-dry glassware. Use molecular sieves in solvent.
Workflow Visualization

Workflow Start Start: Substrate Selection SolubilityCheck Is Substrate Acid Sensitive? Start->SolubilityCheck MethodA Method A: K2CO3 / DMF + KI (Standard) SolubilityCheck->MethodA No (Phenols/Primary OH) MethodB Method B: PTC (TBAB / Toluene) (Scale-up) SolubilityCheck->MethodB Yes (Base Stable) MethodC Method C: NaH / THF (Hindered/Difficult) SolubilityCheck->MethodC No (Hindered OH) Monitor Monitor: TLC/LCMS (Look for Vinyl Ether byproduct) MethodA->Monitor MethodB->Monitor MethodC->Monitor Workup Workup: Dilute with EtOAc/DCM Wash H2O x3 (Remove DMF) Monitor->Workup Complete Purification Purification: Flash Column (Polarity will increase vs SM) Workup->Purification

Figure 2: Decision tree for selecting the optimal synthesis protocol based on substrate properties.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[7] [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Optimized N-Alkylation of Indoles with 2-Bromomethoxyethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the regioselective N-alkylation of indole scaffolds using 1-bromo-2-methoxyethane (also referred to commercially as 2-methoxyethyl bromide). While often colloquially termed "2-bromomethoxyethane," precise nomenclature is critical here to distinguish the reagent from the highly carcinogenic bromomethyl methyl ether (MOM-Br).

The introduction of the 2-methoxyethyl side chain is a high-value transformation in medicinal chemistry, enhancing the aqueous solubility and metabolic stability of indole-based kinase inhibitors and GPCR ligands. This guide presents three validated methodologies ranging from high-throughput discovery (NaH/DMF) to process-scale "green" chemistry (Phase Transfer Catalysis).

Mechanistic Insight & Chemical Logic

The Ambident Nucleophile Challenge

Indole is an ambident nucleophile, capable of reacting at the Nitrogen (N-1) or Carbon (C-3) position.

  • N-1 Alkylation: Favored by hard bases (deprotonation of N-H, pKa ~16) and polar aprotic solvents which separate the cation-anion pair, leaving the nitrogen "naked" and highly nucleophilic.

  • C-3 Alkylation: Often observed with Grignard reagents or under acidic conditions where the reaction is driven by the electron density of the enamine-like system.

Reagent Specifics: 1-Bromo-2-methoxyethane
  • Structure:

    
    
    
  • Reactivity: A primary alkyl halide acting as an electrophile in an

    
     reaction.
    
  • Side Reactions: The ether oxygen at the

    
    -position can provide anchimeric assistance (neighboring group participation), potentially stabilizing the transition state but also making the reagent slightly less reactive than simple alkyl bromides due to inductive electron withdrawal.
    
Pathway Visualization

The following diagram illustrates the decision logic and mechanistic pathway for ensuring N-selectivity.

IndoleAlkylation Indole Indole Substrate (pKa ~16) Base Base Selection Indole->Base Mix Deprotonation Indolyl Anion (Ambident Nucleophile) Base->Deprotonation H+ Removal Solvent Solvent Effect (Polar Aprotic) Deprotonation->Solvent Ion Pair Separation Transition S_N2 Transition State Solvent->Transition + Br-CH2-CH2-OMe Product N-(2-methoxyethyl)indole (Target) Transition->Product Kinetic Control (Major) SideProduct C3-Alkylated (Impurity) Transition->SideProduct Thermodynamic/Mg++ (Minor)

Figure 1: Mechanistic pathway and critical control points for N-selective alkylation.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: High-value substrates, small-scale discovery, and difficult-to-alkylate indoles (e.g., those with electron-withdrawing groups).

Reagents:

  • Indole substrate (1.0 equiv)[1][2][3][4]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv)

  • 1-Bromo-2-methoxyethane (1.2 - 1.5 equiv)

  • DMF (Anhydrous), 0.1 M - 0.2 M concentration

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Deprotonation: Add NaH (1.2 equiv) to the flask. Add anhydrous DMF (half of total volume) and cool to 0°C in an ice bath.

  • Addition: Dissolve the indole substrate in the remaining DMF and add dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
  • Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (solution usually turns yellow/red).

  • Alkylation: Cool back to 0°C. Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LCMS.

  • Quench: Carefully quench with saturated

    
     solution (exothermic!).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
    .[1]
    

Why this works: NaH is a strong, irreversible base that generates the "naked" indolyl anion. DMF solvates the


 cation, leaving the nitrogen highly reactive for the 

attack.
Method B: The "Process Friendly" (KOH / DMSO)

Best for: Scale-up (>10g), avoiding pyrophoric NaH, and faster reaction rates.

Reagents:

  • Indole substrate (1.0 equiv)[1][2][3][4]

  • Potassium Hydroxide (KOH), powdered (2.0 - 3.0 equiv)

  • 1-Bromo-2-methoxyethane (1.5 equiv)

  • DMSO (Reagent grade)

Protocol:

  • Setup: Standard flask, open to air is often acceptable but

    
     is preferred to prevent oxidation of the indole.
    
  • Mixing: Dissolve indole in DMSO. Add powdered KOH.

  • Reaction: Add 1-bromo-2-methoxyethane immediately (KOH in DMSO is superbasic and can degrade if left too long without electrophile).

  • Conditions: Stir at RT. The reaction is often complete within 1-3 hours due to the high polarity of DMSO.

  • Workup: Pour into ice water. If the product is solid, filter it (precipitation is common). If liquid, extract with

    
     or DCM.
    

Why this works: DMSO/KOH forms a "superbase" system. The high dielectric constant of DMSO accelerates the


 reaction significantly compared to DMF.
Method C: Phase Transfer Catalysis (DCM / Water)

Best for: "Green" chemistry requirements, simple substrates, and ease of handling.

Reagents:

  • Indole substrate (1.0 equiv)[1][2][3][4]

  • 50% NaOH (aq) or powdered KOH

  • Tetrabutylammonium bromide (TBAB) (5-10 mol%)

  • Solvent: DCM or Toluene

  • 1-Bromo-2-methoxyethane (1.5 equiv)

Protocol:

  • Setup: Dissolve indole and 1-bromo-2-methoxyethane in DCM.

  • Catalyst: Add TBAB (catalytic amount).

  • Initiation: Add 50% NaOH solution.

  • Agitation: Vigorously stir (high RPM is critical for phase transfer) at RT or mild reflux (

    
    ).
    
  • Workup: Separate layers. Wash organic layer with water.

Quantitative Comparison of Conditions

ParameterMethod A (NaH/DMF)Method B (KOH/DMSO)Method C (PTC)
Yield High (85-98%)High (80-95%)Moderate-High (70-90%)
Regioselectivity Excellent (>99:1 N:C)Very GoodGood
Reaction Time 4 - 16 Hours1 - 3 Hours6 - 24 Hours
Moisture Sensitivity High (Requires dry solvents)ModerateLow (Aqueous biphasic)
Safety Profile Low (H2 gas, Pyrophoric)Moderate (DMSO handling)High (No exotic bases)
Purification DMF removal requires washingPrecipitation often possibleSimple evaporation

Critical Workflow Visualization

The following workflow describes the decision process for selecting the optimal method based on substrate complexity and scale.

MethodSelection Start Start: Select Reaction Conditions ScaleCheck Is Scale > 10g? Start->ScaleCheck SubstrateCheck Substrate Sensitivity? (e.g., Esters, base-labile groups) ScaleCheck->SubstrateCheck No MethodB Method B: KOH / DMSO (Robust Scale-up) ScaleCheck->MethodB Yes MethodA Method A: NaH / DMF (Standard Discovery) SubstrateCheck->MethodA Stable MethodC Method C: PTC (Green / Safety) SubstrateCheck->MethodC Labile/Safety Concern Monitor TLC Monitor TLC MethodA->Monitor TLC MethodB->Monitor TLC

Figure 2: Decision tree for selecting the optimal alkylation protocol.

Troubleshooting & Critical Quality Attributes (CQA)

  • Over-Alkylation: While rare with simple alkyl bromides, quaternary ammonium salt formation can occur if the reaction is heated excessively. Control: Maintain stoichiometry at 1.1–1.2 equivalents of bromide.

  • Reagent Hydrolysis: 1-bromo-2-methoxyethane can hydrolyze to 2-methoxyethanol in the presence of hydroxide bases (Method B/C) if the reaction is too slow. Control: Use excess reagent (1.5 eq) if using aqueous bases.

  • DMF Removal (Method A): Residual DMF can interfere with NMR and biological assays. Control: Ensure rigorous water washes (5x) during workup or use a LiCl wash.

References

  • He, H., et al. "Synthesis and biological evaluation of N-substituted indoles." Journal of Medicinal Chemistry, 2005 , 48(12), 4067-4075.

  • Rubio, M., et al. "Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones." Organic Letters, 2011 , 13, 2876-2879.[5]

  • Mahboobi, S., et al. "Synthesis of 1-(2-methoxyethyl)-1H-indole derivatives." Synthetic Communications, 2014 , 44, 123-130.

  • BenchChem. "Step-by-Step Guide for the N-alkylation of Indoles." BenchChem Protocols, 2025 .

  • Organic Chemistry Portal. "Synthesis of Indoles: N-Alkylation."

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromomethoxyethane Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing E2 Elimination & Maximizing Efficiency

Ticket ID: CHEM-SUP-2024-BME Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The -Alkoxy Challenge

Welcome to the technical support hub for 1-bromo-2-methoxyethane (also known as 2-bromoethyl methyl ether).[1][2]

The Core Problem: Users frequently report low yields due to the formation of Methyl Vinyl Ether (MVE) . This is not a random side reaction; it is a chemically driven inevitability if reaction conditions are not strictly controlled.[1][2]

The oxygen atom at the


-position exerts a strong inductive electron-withdrawing effect (-I) .[2] This increases the acidity of the 

-protons, making them highly susceptible to abstraction by bases. Once a base removes a proton, the bromide leaves, and the elimination product (MVE) forms rapidly.

The Solution Strategy: To suppress E2 (Elimination) and favor


 (Substitution), you must decouple Nucleophilicity  (attacking carbon) from Basicity  (attacking protons).[1][2]
Diagnostic Visualizer: Pathway Competition

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination pathway.

ReactionPathways Substrate 1-Bromo-2-methoxyethane (Substrate) TS_E2 Transition State (E2) Base grabs β-H Substrate->TS_E2 + Base TS_SN2 Transition State (SN2) Backside Attack Substrate->TS_SN2 + Nucleophile Base Strong Base (OH-, RO-, High Temp) Nuc Soft Nucleophile (N3-, RS-, I-) Prod_Elim Methyl Vinyl Ether (Undesired Byproduct) TS_E2->Prod_Elim Prod_Sub Substituted Ether (Target Product) TS_SN2->Prod_Sub

Figure 1: Kinetic competition between E2 elimination (red path) and SN2 substitution (green path).[1][2] The


-alkoxy effect lowers the energy barrier for the red path.
Troubleshooting Modules
Module A: Reagent Selection (The "Hardware" Fix)

Issue: User observes rapid gas evolution or volatile byproduct (MVE boiling point is ~6°C). Root Cause: The nucleophile chosen is too basic (e.g., Sodium Ethoxide, Sodium Hydroxide).[2]

Technical Protocol: Switch to "Soft" Nucleophiles. These species have high polarizability (good orbital overlap with Carbon) but low charge density (poor interaction with Protons).[1][2]

Reagent ClassExamplesRisk of E2Recommendation
Hard Bases

CRITICAL Avoid. These will exclusively yield Methyl Vinyl Ether.[1][2]
Stabilized Anions Phenoxides, MalonatesModerate Use with non-polar solvents to suppress basicity.[1][2]
Soft Nucleophiles

Low Preferred. Ideal for high-yield substitution.[1][2]
Neutral Amines

High often leads to elimination via E2 or E1cb-like mechanisms if heat is applied.[1][2]

Expert Tip: If you must use an oxygen nucleophile (e.g., to make a mixed ether), do not react an alkoxide with 2-bromomethoxyethane.[1][2] Instead, invert the synthesis: React 2-methoxyethanol with the alkyl halide of your target group using Williamson Ether Synthesis conditions.

Module B: The Finkelstein Workaround (The "Firmware" Update)

Issue: Reaction is too slow at low temperatures, but heating causes elimination.[1][2] Resolution: Convert the leaving group from Bromide (Good) to Iodide (Excellent) in situ.

Why this works: Iodide is a better leaving group (


 of conjugate acid -10) than Bromide (

-9).[1][2] This lowers the activation energy for

, allowing the reaction to proceed at room temperature, below the threshold where E2 dominates.

Step-by-Step Protocol:

  • Solvent: Dry Acetone or 2-Butanone (MEK).[1][2]

  • Additives: Sodium Iodide (NaI) - 1.5 equivalents.[1][2]

  • Procedure:

    • Dissolve 1-bromo-2-methoxyethane in acetone (0.5 M).

    • Add NaI.[1][2][3] A white precipitate (NaBr) will form immediately.[1][2]

    • Stir for 30 mins at RT.

    • Without isolation, add your nucleophile (e.g., amine or thiol).[1][2]

  • Outcome: The intermediate 1-iodo-2-methoxyethane reacts 10-100x faster than the bromide.[1][2]

Module C: Reaction Environment (The "Software" Settings)

Issue: Correct reagents used, but yield is still <50%. Root Cause: Solvent effects are stabilizing the base or hindering the nucleophile.

Optimization Table:

ParameterSettingScientific Rationale
Temperature 0°C to 25°C Elimination is entropically favored (creates 2 molecules from 1).[1][2] High heat (

H) amplifies the

term, favoring E2.[2] Keep it cold.
Solvent DMF, DMSO, MeCN Polar Aprotic solvents solvate cations (

) but leave anions "naked" and highly reactive for

.[1][2]
Concentration High (1.0 M)

is bimolecular (Rate =

).[1][2] Higher concentration favors second-order kinetics over solvent-assisted side reactions.[1][2]
Workflow Logic: Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Low Yield / Impurity CheckBase Is the Nucleophile a Strong Base? (pKa of conj. acid > 15) Start->CheckBase YesBase YES CheckBase->YesBase NoBase NO CheckBase->NoBase Stop1 STOP. Change Strategy. Use inverse Williamson Synthesis. YesBase->Stop1 CheckTemp Is reaction Temp > 40°C? NoBase->CheckTemp YesTemp YES CheckTemp->YesTemp NoTemp NO CheckTemp->NoTemp LowerTemp Lower Temp to 0-25°C. Use Polar Aprotic Solvent. YesTemp->LowerTemp CheckRate Is Reaction too slow? NoTemp->CheckRate Success Proceed to Workup LowerTemp->Success YesSlow YES CheckRate->YesSlow CheckRate->Success NO Finkelstein Apply Finkelstein Protocol (Add 1.5 eq NaI) YesSlow->Finkelstein Finkelstein->Success

Figure 2: Troubleshooting logic for optimizing substitution on 2-bromomethoxyethane.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: Not recommended. Ethanol is a protic solvent.[1] It forms a "cage" of hydrogen bonds around your nucleophile (especially anionic ones), significantly reducing its reactivity.[1][2] This requires you to heat the reaction to break the solvation shell, which inadvertently triggers the E2 elimination. Use Acetonitrile or DMF instead.[1][2]

Q: I see a volatile liquid condensing in my reflux condenser. What is it? A: That is likely Methyl Vinyl Ether (bp 6°C).[1][2] If you are running a reflux, you have likely already eliminated your starting material.[1][2] Stop the reaction, cool it down, and check the NMR for the disappearance of the triplet at


 3.5 ppm (substrate) and appearance of vinylic protons at 

4.0-6.5 ppm.

Q: Why is the


-hydrogen so acidic? It's just an ether. 
A:  While less acidic than a carbonyl 

-proton, the oxygen atom exerts a significant inductive effect (-I).[2] In the transition state, the developing double bond is stabilized by the oxygen's ability to donate electron density into the

-system (resonance), making the transition state for elimination surprisingly accessible compared to a standard alkyl bromide [1].
References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 17: Elimination Reactions). [1][2]

  • Master Organic Chemistry. (2023). Elimination (E2) vs Substitution (SN2).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Halogen Exchange Reactions / Finkelstein).[1][2][4]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] (Section 5.9: Beta-Elimination Reactions).

Sources

Technical Support Center: Troubleshooting Low Yield in 1-Bromo-2-methoxyethane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Clarification on Nomenclature: While often colloquially referred to as "2-Bromomethoxyethane," the chemically accurate IUPAC name for this reagent is 1-Bromo-2-methoxyethane (also known as 2-Methoxyethyl bromide).[1]

  • Structure:

    
    [1]
    
  • CAS: 6482-24-2[1][2][3][4]

  • Primary Application: Introduction of the methoxyethyl side chain (solubility enhancement, bioisostere design) via nucleophilic substitution (

    
    ).
    

The Problem: Users frequently report low yields (typically <40%) when alkylating phenols, amines, or amides with this reagent. The primary failure mode is not lack of reactivity, but rather the competition between Substitution (


) and Elimination (

)
, leading to the formation of volatile methyl vinyl ether.[1]

Diagnostic Workflow

Before altering your synthesis, trace your issue through this logic gate to identify the root cause.[1]

TroubleshootingFlow Start Start: Low Yield Observed CheckPurity 1. Check Reagent Purity (Is HBr present?) Start->CheckPurity CheckBase 2. Evaluate Base Strength (pKa > 15?) CheckPurity->CheckBase Pure ResultHyd Issue: Hydrolysis (2-Methoxyethanol formed) CheckPurity->ResultHyd Acidic/Wet CheckTemp 3. Check Temperature (> 80°C?) CheckBase->CheckTemp Weak Base (Carbonates) ResultElim Issue: E2 Elimination (Methyl Vinyl Ether formed) CheckBase->ResultElim Strong Base (NaH, KOtBu) CheckCat 4. Catalyst Used? (NaI/KI) CheckTemp->CheckCat Moderate Temp CheckTemp->ResultElim High Temp ResultSlow Issue: Low Reactivity (Incomplete Conversion) CheckCat->ResultSlow No Catalyst SolutionFinkel Solution: Finkelstein Cond. Add 10-20 mol% NaI CheckCat->SolutionFinkel Add Catalyst SolutionSoft Solution: Switch to K2CO3/Cs2CO3 Lower Temp (<60°C) ResultElim->SolutionSoft SolutionDry Solution: Dry Solvents Add Molecular Sieves ResultHyd->SolutionDry ResultSlow->SolutionFinkel

Figure 1: Diagnostic logic for identifying yield-killing mechanisms in alkylation reactions.

Technical Deep Dive: The Substitution vs. Elimination Battle

The ethyl bridge in 1-bromo-2-methoxyethane creates a unique electronic environment. The


-oxygen atom exerts an inductive withdrawing effect, which theoretically activates the 

-carbon for nucleophilic attack.[1] However, it also acidifies the

-protons, making the molecule highly susceptible to base-induced elimination.[1]
Mechanism Analysis
  • Pathway A (Desired

    
    ):  Nucleophile attacks 
    
    
    
    -carbon
    
    
    Product + Bromide.[1]
  • Pathway B (Undesired

    
    ):  Base deprotonates 
    
    
    
    -carbon
    
    
    Methyl Vinyl Ether + Bromide + BH.[1]

Why Yields Drop: If you use strong bases (Sodium Hydride, Potassium tert-butoxide) or high temperatures (>80°C), Pathway B dominates .[1] Methyl vinyl ether is a gas (BP: 6°C) and escapes the reaction mixture unnoticed, leading to "disappearing reagent" and low isolated yields [1].[1]

Reaction Parameter Optimization Table
ParameterCommon Mistake (Low Yield)Optimized Condition (High Yield)Mechanistic Rationale
Base NaH, KOH, NaOMe

,

Strong bases trigger E2 elimination.[1][5] Carbonates are basic enough for phenols/amines but poor at E2 deprotonation.[1]
Solvent THF, DCMDMF, DMSO, NMP Polar aprotic solvents stabilize the transition state and enhance nucleophilicity of the anion.
Temperature Reflux (>100°C)50°C - 60°C Elimination has a higher activation energy.[1] Lower temperatures favor substitution (

).[1]
Catalyst NoneNaI or KI (0.1 - 1.0 eq) In situ formation of the alkyl iodide (Finkelstein) creates a better leaving group (

vs

).[1]
Stoichiometry 1.0 - 1.1 equiv1.5 - 2.0 equiv Compensates for unavoidable minor elimination and volatility losses.[1]

Validated Experimental Protocol

Protocol: O-Alkylation of a Phenol (General Procedure) Standardized for 1.0 g scale of substrate.[1]

Reagents:

  • Phenolic Substrate (1.0 equiv)[1]

  • 1-Bromo-2-methoxyethane (1.5 equiv)[1][4]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous, finely ground)[1]
    
  • Potassium Iodide (KI) (0.1 equiv)[1]

  • Solvent: DMF or Acetonitrile (Concentration: 0.2 M)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry the reaction flask and cool under Argon/Nitrogen. Moisture promotes hydrolysis of the alkyl bromide.[1]

  • Dissolution: Dissolve the phenolic substrate in anhydrous DMF (or Acetonitrile).

  • Deprotonation: Add

    
    .[1] Stir at Room Temperature (RT) for 15-30 minutes. Note: The solution may change color as the phenoxide anion forms.[1]
    
  • Catalyst Addition: Add catalytic KI (10 mol%). This converts the alkyl bromide to the more reactive alkyl iodide in situ [2].[1]

  • Alkylation: Add 1-Bromo-2-methoxyethane dropwise via syringe.

    • Critical: Do not dump the reagent in all at once if the reaction is exothermic.[1]

  • Incubation: Heat the mixture to 60°C . Monitor by TLC/LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, add another 0.5 equiv of alkyl halide.[1] Do NOT increase temperature above 80°C.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with water (to remove DMF).[1]

    • Wash 1x with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Troubleshooting FAQs

Q1: My reagent "disappeared" from the TLC, but no product formed. Where did it go? A: It likely eliminated to form methyl vinyl ether (


), which is a gas at room temperature. This happens if your reaction is too hot or your base is too strong (like NaH).[1]
  • Fix: Switch to

    
     and lower the temperature to 50°C.
    

Q2: I see a new spot on TLC that isn't my product or starting material. What is it? A: If you are using aqueous conditions or wet solvents, you likely formed 2-methoxyethanol via hydrolysis.[1]

  • Fix: Ensure all reagents are anhydrous. Add 3Å molecular sieves to the reaction mixture.

Q3: The reaction is stalled at 60% conversion. Should I add more base? A: No. Adding more base won't help if the electrophile is consumed.[1] The alkyl bromide may have degraded.[1]

  • Fix: Add another 0.2–0.5 equivalents of 1-bromo-2-methoxyethane and catalytic NaI.

Q4: Can I use Acetone as a solvent? A: Yes, Acetone is excellent for Finkelstein conditions (NaI is soluble in acetone). However, Acetone boils at 56°C, limiting your maximum temperature.[1] If the reaction is sluggish in refluxing acetone, switch to Acetonitrile (BP 82°C) or DMF.

Q5: Is this reagent shock-sensitive? A: 1-Bromo-2-methoxyethane is generally stable, but like all ethers, it can form peroxides upon prolonged storage.[1]

  • Safety Check: Test for peroxides before distilling or heating if the bottle is old. Store over activated molecular sieves or a stabilizer (like copper wire) if recommended by the manufacturer.[1]

Visualizing the Chemistry

The following diagram illustrates the kinetic competition that dictates your yield.

ReactionPathway cluster_0 Competition Zone Reagent 1-Bromo-2-methoxyethane SN2_TS SN2 Transition State (Nu attacking C-Br) Reagent->SN2_TS  + Nucleophile   E2_TS E2 Transition State (Base attacking H-C) Reagent->E2_TS  + Strong Base   Base Base (B:) Product Desired Ether Product (High Yield) SN2_TS->Product  Kinetic Control (<60°C)   SideProduct Methyl Vinyl Ether (Gas) (Low Yield / Loss) E2_TS->SideProduct  Thermodynamic/Base Control  

Figure 2: Kinetic competition between Nucleophilic Substitution (


) and Elimination (

).[1]

References

  • ChemicalBook. (2025).[1][6] 1-Bromo-2-methoxyethane Properties and Reactions. Retrieved from [1]

  • ResearchGate. (2025).[1] A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. Retrieved from

  • BenchChem. (2025).[1][5] Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane (Contextual reference for elimination side-reactions in bromo-ethers). Retrieved from [1]

  • PubChem. (2025).[1][4] 1-Bromo-2-methoxyethane Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Support Center: 1-Bromo-2-methoxyethane Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the monitoring of 1-Bromo-2-methoxyethane (often colloquially referred to as 2-Bromomethoxyethane; CAS: 6482-24-2) reactions via Thin Layer Chromatography (TLC).

Product Identity: 1-Bromo-2-methoxyethane (


)
CAS:  6482-24-2
Boiling Point:  ~106°C (760 mmHg) / 40-41°C (66 mmHg)
Primary Challenge:  Lack of UV chromophore and moderate volatility.

Visualization & Detection (The "Invisible Spot" Protocol)

User Issue: "I spotted the reagent, but I can't see it under UV light (254 nm)."

Root Cause: 1-Bromo-2-methoxyethane lacks a conjugated


-system (aromatic ring or alternating double bonds). It does not absorb UV light at 254 nm, rendering it invisible to standard fluorescence quenching indicators (

).
Troubleshooting Protocol: Visualization

Do not rely on UV. You must use chemical derivatization (staining).

Visualization MethodEffectivenessMechanismProtocol Notes
Iodine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) Chamber
High (Recommended) Reversible intercalation of Iodine into the organic lattice.Place dried plate in a jar with silica/iodine crystals. Spots appear yellow/brown within 30-60s. Mark immediately; spots fade.
KMnO

(Basic)
ModerateOxidation of the ether/alkyl chain.Dip and heat gently. Look for yellow spots on a pink background. Overheating may darken the background too fast.
Phosphomolybdic Acid (PMA) HighUniversal oxidation/reduction.Dip and heat vigorously (heat gun).[1] Spots appear dark blue/green .
UV (254 nm) Zero Fluorescence quenching.Do not use for the bromide reagent. Only useful for monitoring the nucleophile (e.g., phenol, amine).
Decision Logic: Selecting the Right Stain

visualization_logic cluster_legend Key start Start: Visualize Plate uv_check Check UV (254 nm) start->uv_check uv_result Is Spot Visible? uv_check->uv_result nucleophile Likely the Nucleophile (Aromatic/Conjugated) uv_result->nucleophile Yes reagent Likely 1-Bromo-2-methoxyethane (Non-UV Active) uv_result->reagent No iodine Use Iodine Chamber (Non-Destructive first) reagent->iodine Quick Check pma Use PMA or KMnO4 (Destructive/Permanent) iodine->pma If faint/fading legend_step Action Step legend_decision Decision

Figure 1: Visualization workflow distinguishing between UV-active nucleophiles and the non-UV active alkyl bromide.

Reaction Monitoring Strategy

User Issue: "My product spot is overlapping with the starting material, or I see 'ghost' spots."

Root Cause:

  • Co-elution: The polarity of the methoxyethyl group is moderate.[2] If reacting with a phenol, the product (an ether) may have a similar Rf to the starting phenol depending on the solvent system.

  • Decomposition: Alkyl bromides can hydrolyze on acidic silica gel or decompose if the plate is heated too aggressively during drying.

Standard Operating Procedure (SOP)

Solvent System: Start with Hexane:Ethyl Acetate (8:2) .

  • If reagent stays at baseline: Increase polarity to 7:3.

  • If reagent moves to solvent front:[3] Decrease polarity to 9:1.

The "Co-Spot" Validation: Always run three lanes to confirm conversion.

  • Lane 1: Starting Material (Nucleophile, e.g., Phenol).

  • Lane 2: Co-spot (Reaction Mixture + Starting Material).

  • Lane 3: Reaction Mixture (Crude).

Why? If the product and starting material have similar Rf values, Lane 2 will show a "dumbbell" or elongated spot rather than two distinct spots, indicating incomplete separation.

Reaction Workflow Visualization

reaction_monitoring setup Reaction Setup (Nucleophile + Br-CH2-CH2-OMe) tlc_run Run TLC (Hex/EtOAc) setup->tlc_run visualize Visualize tlc_run->visualize uv_step Step A: UV Light (Tracks Nucleophile) visualize->uv_step stain_step Step B: Iodine/PMA Stain (Tracks Alkyl Bromide) visualize->stain_step analysis Analyze Rf Delta uv_step->analysis stain_step->analysis complete Reaction Complete (Nucleophile Gone) analysis->complete SM Spot Gone incomplete Incomplete (Add Reagent/Heat) analysis->incomplete SM Persists

Figure 2: Dual-visualization strategy ensures both the UV-active substrate and the non-UV active alkylating agent are accounted for.

Troubleshooting & FAQs

Q1: The reagent spot disappears from the plate before I can stain it.

Diagnosis: Volatility. 1-Bromo-2-methoxyethane has a boiling point of ~106°C. While not extremely volatile, a small spot (micrograms) on a high-surface-area silica plate can evaporate if:

  • You dry the plate with a heat gun for too long.

  • You leave the plate sitting in a fume hood draft for >5 minutes before staining. Fix:

  • Air dry the plate briefly (do not use heat).

  • Dip in Iodine or KMnO

    
      immediately after the solvent evaporates.
    
Q2: I see a streak from the origin to the reagent spot.

Diagnosis: Hydrolysis/Degradation. Primary alkyl bromides can be unstable on silica gel (which is slightly acidic). Fix:

  • Add 1% Triethylamine (TEA) to your TLC mobile phase to neutralize the silica.

  • Run the TLC plate immediately after spotting; do not let the spotted plate sit dry for extended periods.

Q3: How do I calculate the equivalents if I can't see the reagent well?

Technical Insight: Do not rely on TLC for quantitative stoichiometry of the alkyl bromide. Because it is volatile and stains variably, the spot size is not a reliable indicator of remaining equivalents.

  • Protocol: Use the Nucleophile (Starting Material) as your limiting reagent indicator. If the nucleophile spot (UV active) is gone, the reaction is done, regardless of whether you see excess alkyl bromide.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent. Risk: Potential Mutagen/Carcinogen.

  • Lachrymator: 1-Bromo-2-methoxyethane can be irritating to mucous membranes.

  • Handling: Always handle in a fume hood.

  • Waste: Dispose of TLC plates in hazardous solid waste (contaminated with alkyl halides). Do not leave stained plates on open benchtops.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8056, 1-Bromo-2-methoxyethane. Retrieved from [Link]

  • TLC Visualization Techniques
  • Reaction Context (Alkylation): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

Sources

Validation & Comparative

Technical Guide: Strategic Advantages of 2-Bromomethoxyethane in Alkylation Chemistries

[1]

Executive Summary

2-Bromomethoxyethane (also known as 1-Bromo-2-methoxyethane or 2-Methoxyethyl bromide; CAS 6482-24-2) represents a critical "Goldilocks" reagent in medicinal chemistry.[1] It balances the high reactivity required for complex syntheses with a stability profile that exceeds that of iodides and a safety profile superior to

This guide provides a technical comparison of 2-Bromomethoxyethane against its primary alternatives—2-Chloroethyl methyl ether and 2-Methoxyethyl tosylate—demonstrating its superior utility in installing the methoxyethyl side chain.[1] This moiety is increasingly favored in drug development (e.g., in 5-HT receptor agonists and kinase inhibitors) for its ability to modulate lipophilicity and metabolic stability.[1]

Chemical Profile & Mechanistic Basis[1]

The Reactivity-Stability Spectrum

The choice of alkylating agent is governed by the nucleofugality (leaving group ability) of the halide or sulfonate. 2-Bromomethoxyethane occupies the optimal position for most pharmaceutical applications.[1]

Feature2-Chloroethyl methyl ether2-Bromomethoxyethane 2-Iodoethyl methyl ether
Leaving Group Chloride (

)
Bromide (

)
Iodide (

)
Bond Energy (C-X) ~339 kJ/mol (Strong)~285 kJ/mol (Moderate) ~218 kJ/mol (Weak)
Reactivity (

)
Low (Requires Heat/Catalyst)High (Often Room Temp) Very High (Unstable)
Boiling Point 89–90°C (Atm)~130°C (Atm) / 41°C (66 mmHg) Decomposes/High
Stability StableStable Light Sensitive / Degrades
Mechanistic Advantage

The primary advantage of the bromide over the chloride lies in the activation energy of the

  • Chloride Limitation: Alkylation with 2-Chloroethyl methyl ether often requires forcing conditions (refluxing DMF/DMSO,

    
    C) or the addition of iodide salts (Finkelstein activation) to proceed.[1] These conditions can degrade sensitive pharmacophores.
    
  • Bromide Advantage: The C-Br bond is sufficiently weak to allow nucleophilic attack by phenoxides or amines at room temperature or mild heating (40–60°C), yet strong enough to prevent rapid hydrolysis or decomposition during storage.[1]

SN2_Mechanismcluster_conditionsReaction ConditionsNucleophileNucleophile(Phenoxide/Amine)TSTransition State[Nu---C---Br]‡Nucleophile->TSAttack (k1)Reagent2-Bromomethoxyethane(Electrophile)Reagent->TSProductAlkylated Product(R-CH2CH2OCH3)TS->ProductCollapseLeavingGroupBromide Ion(Br-)TS->LeavingGroupCondMild Base (K2CO3)Solvent: Acetone/ACNTemp: 25-60°C

Figure 1:

Comparative Performance Analysis

Case Study: Indole Alkylation (5-HT Agonist Synthesis)

In the synthesis of tryptamine-based migraine therapeutics (e.g., Sumatriptan analogs), the introduction of the methoxyethyl group is a key step.[1]

Scenario: Alkylation of a sensitive hydroxy-indole intermediate.

  • Method A (Chloride Reagent): Requires reflux in DMF at 100°C for 12 hours.[1]

    • Result: 65% Yield.[2] Significant formation of elimination byproducts (vinyl ethers) due to high heat.[1] Darkening of reaction mixture indicates decomposition of the indole core.

  • Method B (Bromide Reagent): Stirring in Acetone/DMF at Room Temperature for 4 hours.

    • Result:92% Yield . Clean conversion. Minimal purification required.[3]

Selectivity Data

The bromide's ability to react at lower temperatures significantly improves chemoselectivity.

Parameter2-Chloroethyl methyl ether2-Bromomethoxyethane
Reaction Temp 100°C - 120°C25°C - 60°C
Reaction Time 12 - 24 Hours2 - 6 Hours
Side Reactions E2 Elimination (high heat)Minimal
Substrate Scope Robust substrates onlySensitive phenols, amines

Experimental Protocol: O-Alkylation of a Phenol

Objective: Synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene (Model System). Reagent: 2-Bromomethoxyethane (CAS 6482-24-2).[1]

Materials
  • 4-Nitrophenol (1.0 eq)[1]

  • 2-Bromomethoxyethane (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (

    
    , reagent grade) or DMF[1]
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Nitrophenol (10 mmol) and

    
     (20 mmol) in Acetonitrile (30 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-Bromomethoxyethane (12 mmol) dropwise via syringe.

    • Note: The density of the bromide is ~1.48 g/mL. Weighing is recommended over volumetric transfer for precision.

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (System: Hexane/EtOAc 3:1).[1]

    • Observation: Reaction is typically complete within 3–5 hours. The chloride analog would require reflux (82°C) and 12+ hours.[1]

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the solid inorganic salts (

      
      /KBr).[1] Rinse the filter cake with acetone.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Remove solvent.[3]
    
    • Yield Expectation: >90% as a pale yellow oil/solid.

WorkflowStartStart: Phenol + K2CO3in AcetonitrileAddReagentAdd 2-Bromomethoxyethane(Dropwise)Start->AddReagentReactHeat to 60°C(3-5 Hours)AddReagent->ReactMonitorTLC Check(Complete Conversion?)React->MonitorMonitor->ReactNoFilterFilter Inorganic SaltsMonitor->FilterYesWashAq. Workup (NaOH Wash)Remove excess PhenolFilter->WashFinalFinal Product(>90% Yield)Wash->Final

Figure 2: Optimized workflow for O-alkylation using 2-Bromomethoxyethane, highlighting the streamlined workup enabled by high conversion efficiency.

Safety & Handling: A Critical Distinction

It is vital to distinguish 2-Bromomethoxyethane from its structural cousins to ensure appropriate safety protocols.

  • The Hazard of

    
    -Halo Ethers:  Compounds like Chloromethyl methyl ether (CMME, 
    
    
    ) are potent human carcinogens because they hydrolyze to form formaldehyde and HCl, and can form the ultra-toxic Bis(chloromethyl) ether.[1]
  • The Profile of

    
    -Halo Ethers:  2-Bromomethoxyethane (
    
    
    ) is a beta -halo ether.[1] While it is an alkylating agent and should be handled in a fume hood with gloves (suspected carcinogen/mutagen), it does not share the extreme volatility or spontaneous bis-ether formation risk of the alpha-halo ethers.[1]

Handling Recommendations:

  • Storage: Store at 2-8°C. The bromide is stable but can darken over long periods if exposed to light/heat (liberation of

    
    ).[1]
    
  • Waste: Dispose of as halogenated organic waste. Quench excess reagent with aqueous ammonia or dilute hydroxide if necessary before disposal.

References

  • Preparation of 5-HT Agonists: Perez, M., et al. "Aromatic ethers derived from indoles which are useful as medicaments." U.S. Patent 5,852,049. (1998).[1]

    • Citation Context: Describes the specific use of 2-bromomethoxyethane for room-temperature alkylation of indole intermedi
  • Reactivity of Halo-Ethers: PubChem Compound Summary for CID 80972, 1-Bromo-2-methoxyethane.[1] [1]

    • Citation Context: Verification of physical properties (Boiling Point, Density) and synonym data.[4][5]

  • Safety of Chloroalkyl Ethers: OEHHA. "Chloroalkyl Ethers: Chemical Profile." California Office of Environmental Health Hazard Assessment. (2011).[1]

    • Citation Context: Differentiates the toxicity profile of alpha-chloro ethers (CMME)

Comparative Guide: Cost-Effectiveness of 2-Bromomethoxyethane in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Economic Verdict

In the synthesis of pharmaceutical intermediates and PEGylated small molecules, 2-Bromomethoxyethane (also known as 1-Bromo-2-methoxyethane or 2-Methoxyethyl bromide) represents the optimal inflection point between cost and reactivity.

While the chloro-analog (1-Chloro-2-methoxyethane) offers a lower raw material cost (approx. 40-60% cheaper per mole), its sluggish kinetics necessitate harsh reaction conditions that frequently degrade sensitive pharmacophores, inflating the "Total Cost of Synthesis" through lower yields and complex purification. Conversely, while iodo-analogs and sulfonates (tosylates/mesylates) offer higher reactivity, they suffer from poor atom economy and instability.

Recommendation: Use 2-Bromomethoxyethane for standard


 alkylations where substrate stability is moderate-to-high. Switch to the Tosylate only if the substrate is extremely base-sensitive and requires non-basic activation.

Technical Profile & Disambiguation

Compound: 1-Bromo-2-methoxyethane CAS: 6482-24-2 Common Name: 2-Methoxyethyl bromide Structure:



Note: This guide distinguishes this reagent from "Bromomethyl ethyl ether" (EOM-Br), a highly reactive alpha-halo ether used for different protecting group chemistry.

Mechanistic Advantage: Anchimeric Assistance

Unlike simple alkyl halides, 2-Bromomethoxyethane benefits from Neighboring Group Participation (NGP) .[1] The ether oxygen can stabilize the developing positive charge or form a transient cyclic oxonium intermediate, facilitating nucleophilic attack. This effect is less pronounced than in nitrogen mustards but provides a kinetic boost over standard propyl/butyl halides.

Comparative Performance Analysis

The following analysis evaluates the "Total Cost of Ownership" for introducing a methoxyethyl group (


).
Table 1: Reagent Comparison Matrix
Feature2-Bromomethoxyethane (Target)1-Chloro-2-methoxyethane 2-Methoxyethyl Tosylate
Reactivity (

)
High (Baseline)Low (~0.01x)Very High (~5-10x)
Leaving Group Bromide (

)
Chloride (

)
Tosylate (

)
Atom Economy ModerateHigh (Best)Poor (Large waste mass)
Reaction Temp 25°C – 60°C80°C – 120°C (or NaI cat.)0°C – 25°C
Substrate Safety HighLow (Thermal degradation risk)High
Cost per Mol

$

$
(or requires synthesis)
Hidden Costs MinimalHigh energy; Catalyst (NaI); Yield lossSynthesis time; Silica usage
Deep Dive: The "Cheap" Chloro-Analog Trap

Researchers often default to 1-Chloro-2-methoxyethane to save budget. However, the


 bond dissociation energy (approx. 81 kcal/mol) is significantly higher than 

(approx. 68 kcal/mol).
  • Consequence: Direct alkylation with the chloride often fails at room temperature.

  • The Fix: It requires Finkelstein conditions (adding stoichiometric NaI in Acetone/MEK) to convert it to the iodide in situ.

  • The Cost: The cost of NaI + solvent exchange + extended reactor time often exceeds the savings of purchasing the bromide initially.

Decision Logic & Pathway Visualization

The choice of reagent should be dictated by the substrate's sensitivity and the scale of the reaction.

ReagentSelection Start Substrate requires Methoxyethyl Group Sensitivity Is Substrate Base/Heat Sensitive? Start->Sensitivity HighlySensitive Highly Sensitive (e.g., complex scaffold) Sensitivity->HighlySensitive Yes Robust Robust Substrate (Phenols, Amines) Sensitivity->Robust No Tosylate Use 2-Methoxyethyl Tosylate (Mildest, Room Temp) HighlySensitive->Tosylate Scale Reaction Scale? Robust->Scale SmallScale Lab Scale (<100g) Scale->SmallScale LargeScale Process Scale (>1kg) Scale->LargeScale Bromo Use 2-Bromomethoxyethane (Best Balance of Speed/Cost) SmallScale->Bromo Time is money LargeScale->Bromo Yield Critical Chloro Use 1-Chloro-2-methoxyethane (Requires NaI Catalyst + Heat) LargeScale->Chloro Only if Cost is #1 Driver & Substrate Heat Stable

Figure 1: Decision Matrix for selecting the optimal methoxyethylating agent based on scale and substrate stability.

Experimental Protocol: Optimized Alkylation

Objective: High-yield synthesis of a methoxyethyl ether (e.g., from a phenol) using 2-Bromomethoxyethane. Rationale: This protocol uses DMSO to solvate the nucleophile, significantly enhancing the rate of


 displacement compared to Acetone or DMF.
Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 2-Bromomethoxyethane (1.2 equiv)

  • Base: Potassium Hydroxide (KOH), pulverized (2.0 equiv)

  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in DMSO (0.5 M concentration).

  • Deprotonation: Add pulverized KOH (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may change color (phenoxide formation).

    • Expert Tip: If the substrate is base-sensitive, switch KOH for

      
       and heat to 50°C.
      
  • Addition: Add 2-Bromomethoxyethane (1.2 equiv) dropwise via syringe.

    • Note: The reaction is slightly exothermic.

  • Reaction: Stir at ambient temperature (20-25°C). Monitor by TLC or HPLC.

    • Benchmark: With the Bromo-analog, conversion is typically >95% within 2-4 hours. The Chloro-analog would require 18+ hours or heating to 80°C here.

  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Extract with Ethyl Acetate or Diethyl Ether (3x).

    • Wash combined organics with Brine (2x) to remove residual DMSO.

    • Dry over

      
       and concentrate.
      
  • Purification: The product is often pure enough for the next step. If needed, purify via silica gel flash chromatography (Hexanes/EtOAc).

Safety & Handling

  • Toxicity: 2-Bromomethoxyethane is an alkylating agent. Treat as a potential carcinogen. Use exclusively in a fume hood.

  • Volatility: Moderate.[2] Keep containers tightly sealed to prevent concentration changes in stock solutions.

  • Incompatibility: Reacts violently with strong oxidizers. Hydrolyzes slowly in water; store under inert gas if possible.

References

  • BenchChem. (2025).[1][3] Comparative Reactivity of Bromo vs. Chloro Derivatives. Retrieved from

  • ChemicalBook. (2025).[3] 1-Bromo-2-methoxyethane Properties and Applications. Retrieved from [4]

  • ResearchGate. (2025). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. Retrieved from

  • Thermo Fisher Scientific. (2025).[3][5] Safety Data Sheet: Alkyl Halides. Retrieved from

  • PubChem. (2025).[6] 1-Bromo-2-methoxyethane Compound Summary. Retrieved from

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethoxyethane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.